molecular formula C25H46O9 B608454 Lankanolide CAS No. 66539-15-9

Lankanolide

Cat. No.: B608454
CAS No.: 66539-15-9
M. Wt: 490.6 g/mol
InChI Key: CVKROIGZNTWOSR-OPJYFGNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lankanolide is a macrolide antibiotic produced by the bacterium Streptomyces rochei. It is known for its complex structure and significant biological activity. This compound is part of a larger family of polyketide antibiotics, which are characterized by their large, multi-ring structures and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary synthetic routes starts with 1,6-anhydro-beta-D-glucopyranose (levoglucosan), which is used to construct the C-1/7 and C-8/15 segments of the molecule . The stereocontrolled synthesis of these segments is crucial for the overall synthesis of lankanolide.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces rochei. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then processed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Lankanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include cytochrome P450 monooxygenases, which catalyze hydroxylation reactions at specific positions on the molecule . Other reagents include glycosyltransferases, which add sugar moieties to the molecule, and various oxidizing and reducing agents.

Major Products: The major products formed from the chemical reactions of this compound include various hydroxylated and glycosylated derivatives. These derivatives often have enhanced biological activity or different pharmacokinetic properties compared to the parent compound.

Scientific Research Applications

Lankanolide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex polyketide synthesis and for developing new synthetic methodologies. In biology and medicine, this compound is studied for its antibiotic properties and its potential use in treating bacterial infections. It has also been investigated for its potential use in cancer therapy due to its ability to inhibit cell growth and induce apoptosis in certain cancer cell lines .

Mechanism of Action

The mechanism of action of lankanolide involves its interaction with bacterial ribosomes, where it inhibits protein synthesis. This inhibition occurs through the binding of this compound to specific sites on the ribosome, preventing the proper assembly of the protein synthesis machinery . The molecular targets of this compound include the large subunit of the bacterial ribosome and various ribosomal proteins.

Comparison with Similar Compounds

Lankanolide is similar to other macrolide antibiotics, such as erythromycin and azithromycin, in terms of its structure and mechanism of action. it is unique in its specific structural features and its spectrum of biological activity. Other similar compounds include lankamycin, which is also produced by Streptomyces rochei and shares some structural similarities with this compound . The uniqueness of this compound lies in its specific modifications and the presence of unique functional groups that contribute to its distinct biological activity.

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it an important subject of study in chemistry, biology, and medicine. The ongoing research on this compound and its derivatives continues to uncover new applications and insights into its mechanism of action, further highlighting its importance in scientific research.

Properties

CAS No.

66539-15-9

Molecular Formula

C25H46O9

Molecular Weight

490.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R,7S,9S,10S,11R,12S,13R)-6,7,10,12-tetrahydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-4-yl] acetate

InChI

InChI=1S/C25H46O9/c1-11-10-25(9,32)23(30)16(6)22(33-18(8)27)15(5)21(12(2)17(7)26)34-24(31)14(4)20(29)13(3)19(11)28/h11-17,19-23,26,28-30,32H,10H2,1-9H3/t11-,12-,13+,14+,15-,16-,17-,19-,20-,21+,22-,23+,25-/m0/s1

InChI Key

CVKROIGZNTWOSR-OPJYFGNZSA-N

Isomeric SMILES

C[C@H]1C[C@]([C@@H]([C@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)O)(C)O

SMILES

C[C@@H]([C@@H]([C@H]1OC([C@@H]([C@H]([C@@H]([C@H]([C@H](C[C@](O)([C@@H]([C@H]([C@H]([C@H]1C)OC(C)=O)C)O)C)C)O)C)O)C)=O)C)O

Canonical SMILES

CC1CC(C(C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C(C)C(C)O)C)OC(=O)C)C)O)(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lankanolide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lankanolide
Reactant of Route 2
Lankanolide
Reactant of Route 3
Lankanolide
Reactant of Route 4
Lankanolide
Reactant of Route 5
Lankanolide
Reactant of Route 6
Lankanolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.